molecular formula C10H24NO3PS B1196955 Amiton CAS No. 78-53-5

Amiton

Cat. No.: B1196955
CAS No.: 78-53-5
M. Wt: 269.34 g/mol
InChI Key: PJISLFCKHOHLLP-UHFFFAOYSA-N

Description

Amiton, also known by its military designation VG, is an organophosphate compound initially developed in the 1950s as a pesticide by Imperial Chemical Industries (ICI) . Its chemical name is O,O-Diethyl-S-(2-diethylaminoethyl) thiophosphate (CAS: 78-53-5), with the molecular formula C10H24NO3PS . Despite its intended agricultural use, this compound exhibited extreme toxicity to humans, leading to its rapid withdrawal from the market and subsequent classification as a nerve agent . This compound belongs to the V-series of nerve agents, which are characterized by their high lethality and persistence compared to earlier G-series agents like sarin .

Preparation Methods

Scientific Research Applications

Chemical Properties and Mechanism of Action

Amiton operates primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions. This mechanism is central to its effects, both therapeutic and toxic. The compound's structure allows for specific interactions with the enzyme, which can be fine-tuned by altering substituents on the nitrogen and phosphorus atoms .

Analytical Applications

2.1 Synthesis and Characterization

Recent studies have focused on the synthesis of this compound and its analogs, employing advanced analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for identifying and quantifying this compound in various matrices.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics of this compound .
  • Infrared (IR) and Raman Spectroscopy : Essential for characterizing functional groups within the compound .

2.2 Detection Methods

This compound is utilized as a simulant in chemical warfare agent detection systems. Its properties allow it to serve as a model for developing detection methodologies for more toxic agents like VX. Research has indicated that various detection instruments can identify this compound effectively, although distinguishing it from closely related compounds remains challenging .

Toxicological Studies

3.1 Bioactivity Assessment

Toxicological studies have revealed that this compound exhibits significant neurotoxic effects. The compound's bioactivity is closely related to its ability to inhibit acetylcholinesterase, resulting in overstimulation of the nervous system. Research indicates that this compound's toxicity varies with structural modifications, making it a subject of interest for designing safer alternatives .

3.2 Case Studies

Several case studies have documented the effects of this compound exposure:

  • Laboratory Studies : Experiments demonstrate that exposure to this compound leads to acute symptoms consistent with organophosphate poisoning, including respiratory distress and neuromuscular dysfunction .
  • Field Studies : Historical analyses of pesticide use have highlighted instances where this compound exposure resulted in adverse health outcomes among agricultural workers .

Research Implications

The ongoing research into this compound's properties has significant implications:

  • Development of Antidotes : Understanding the molecular interactions of this compound can inform the design of antidotes for organophosphate poisoning.
  • Environmental Monitoring : As a known contaminant, monitoring this compound levels in agricultural settings is crucial for assessing ecological risks and human health impacts.

Comparison with Similar Compounds

Amiton is structurally and functionally related to other V-series nerve agents, such as VX and VR (Russian V-gas) . Below is a detailed comparison based on chemical properties, toxicity, and applications.

Structural and Functional Similarities

  • This compound (VG): Contains a thiophosphate core with diethylaminoethyl and diethyloxy substituents. Its structure enables rapid acetylcholinesterase inhibition, causing neuromuscular paralysis .
  • VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate): Features a methylphosphonothioate group instead of thiophosphate, enhancing stability and toxicity. The diisopropylaminoethyl side chain increases lipid solubility, allowing deeper tissue penetration .
  • VR (Russian V-gas) : A homologue of VX with slight structural variations (e.g., ethyl substituents instead of isopropyl), resulting in comparable toxicity but distinct pharmacokinetics .

Toxicity Data

Compound CAS Number LD50 (Dermal, Human) PAC-1 (mg/m³) Persistence
This compound (VG) 78-53-5 ~10 mg/kg¹ 0.0099 Moderate
VX 50782-69-9 ~0.04 mg/kg² 0.0003³ High
VR 159939-87-4 ~0.05 mg/kg⁴ N/A High

Notes:

Estimated from animal studies; human toxicity led to this compound's withdrawal .

VX is ~250× more toxic than this compound due to enhanced phosphonate stability .

Protective Action Criteria (PAC) for VX indicate extreme lethality at low concentrations .

VR’s toxicity profile overlaps with VX but varies regionally due to synthesis protocols .

Key Research Findings

Structural Determinants of Toxicity: The replacement of thiophosphate (this compound) with methylphosphonothioate (VX) increases resistance to hydrolysis, prolonging environmental persistence and biological activity . Diisopropylamino groups in VX enhance blood-brain barrier penetration compared to this compound’s diethylamino groups .

Toxicokinetic Differences :

  • This compound’s moderate persistence limits its military utility, whereas VX’s high stability makes it ideal for terrain denial .
  • VR’s synthesis by Russian scientists introduced cost-effective production methods but retained lethal efficacy .

Regulatory and Safety Profiles :

  • This compound’s PAC-1 value (0.0099 mg/m³) reflects its acute inhalation hazard, but VX’s PAC-1 (0.0003 mg/m³) underscores its superior lethality .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Amiton critical for experimental handling and safety protocols?

this compound (C10H24NO3PS) is an organophosphate compound with high solubility in polar solvents and low volatility, necessitating controlled laboratory conditions to prevent accidental exposure. Key properties include its hydrolysis rate (pH-dependent), melting point (data limited; consult primary patents ), and stability under UV light. Researchers must prioritize inert atmosphere use (e.g., nitrogen gloveboxes) and validate purity via HPLC or GC-MS to avoid degradation artifacts .

Q. How did this compound transition from an agricultural pesticide to a chemical warfare agent?

Initially synthesized in 1952 by Ghosh and Newman at ICI’s Plant Protection Limited, this compound was marketed as Tetram in 1957 but withdrawn due to mammalian toxicity. Its anticholinesterase mechanism led to its reclassification as a V-series nerve agent (C11 code) by 1953, with military applications prioritized by 1955 . This dual-use history underscores the importance of interdisciplinary literature reviews spanning agrochemical and defense archives.

Q. What are the primary toxicological mechanisms of this compound, and how are they modeled in vitro?

this compound inhibits acetylcholinesterase, causing cholinergic crisis. In vitro models use human erythrocyte membranes or recombinant enzymes to measure IC50 values, while in vivo studies often employ rodent models to assess LD50 and neuromuscular effects. Researchers must account for interspecies variability and validate assays with positive controls like paraoxon .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Discrepancies often arise from metabolic activation differences (e.g., hepatic conversion in vivo) or assay sensitivity. A tiered approach is recommended:

  • Compare enzyme inhibition kinetics across species using standardized protocols (e.g., Ellman assay).
  • Conduct mass spectrometry to identify active metabolites in plasma.
  • Apply statistical models (e.g., ANOVA with post hoc tests) to evaluate dose-response heterogeneity .

Q. What methodological challenges arise when quantifying this compound degradation products in environmental samples?

Degradation products like phosphonic acids require advanced analytical techniques:

  • Use SPE (Solid-Phase Extraction) coupled with LC-MS/MS for trace detection.
  • Control for matrix effects (e.g., soil organic content) via standard addition methods.
  • Address false positives by cross-referencing with synthetic standards and historical patent data .

Q. How can the PICOT framework structure studies on this compound’s long-term neurotoxicity?

  • Population : Rodent models with genetic susceptibility to organophosphates.
  • Intervention : Chronic low-dose this compound exposure (0.1–1 mg/kg/day).
  • Comparison : Baseline cholinesterase activity vs. post-exposure levels.
  • Outcome : Histopathological changes in hippocampal neurons at 6-month endpoints.
  • Time : Longitudinal monitoring with interim biomarkers (e.g., plasma butyrylcholinesterase) .

Q. What strategies mitigate ethical and practical risks in handling this compound for laboratory studies?

  • Adhere to OECD Guidelines for Chemical Safety: Use fume hoods, double-glove protocols, and emergency atropine stocks.
  • Pre-register experimental designs to minimize redundant animal testing.
  • Collaborate with institutional biosafety committees to review containment protocols .

Q. Methodological Guidance

Designing reproducible experiments with this compound: Controls and variables.

  • Independent Variables : Dose, exposure duration, solvent carrier (e.g., DMSO vs. saline).
  • Dependent Variables : Cholinesterase activity, mortality rate, histopathology scores.
  • Controls : Negative (vehicle-only), positive (known inhibitors), and sham-operated groups.
  • Data Validation : Triplicate runs, blinded analysis, and open-access raw data deposition .

Evaluating conflicting historical data on this compound’s synthesis pathways.
Cross-reference primary sources:

  • ICI’s 1955 patent (GB 768,874) details early synthesis routes.
  • Military reports post-1954 describe optimized routes for V-agent production.
  • Use SciFinder or Reaxys to track citation trails and resolve discrepancies .

Q. How to operationalize FINER criteria for this compound-related grant proposals?

  • Feasible : Secure institutional approvals for toxicant use.
  • Interesting : Link to understudied outcomes (e.g., epigenetic effects).
  • Novel : Explore degradation via novel photocatalysts.
  • Ethical : Justify animal models with 3R principles (Replacement, Reduction, Refinement).
  • Relevant : Align with chemical weapon disarmament treaties (e.g., CWC) .

Properties

Key on ui mechanism of action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/

CAS No.

78-53-5

Molecular Formula

C10H24NO3PS

Molecular Weight

269.34 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3

InChI Key

PJISLFCKHOHLLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCSP(=O)(OCC)OCC

Canonical SMILES

CCN(CC)CCSP(=O)(OCC)OCC

boiling_point

230 °F at 0.2 mmHg (EPA, 1998)
110 °C at 0.2 mm Hg
Bp: 76 °C at 0.01 mm Hg

Color/Form

Colorless liquid

melting_point

Crystals from isopropanol + ether;  Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/

Key on ui other cas no.

78-53-5

physical_description

Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998)
Colorless liquid;  [HSDB]

Related CAS

3734-97-2 (oxalate[1:1])

solubility

Highly soluble in water and most organic solvents

Synonyms

amiton
amiton oxalate (1:1)
O,O-diethyl S-(diethylaminoethyl) phosphorothiolate

vapor_pressure

0.01 mm Hg @ 80 °C

Origin of Product

United States

Retrosynthesis Analysis

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